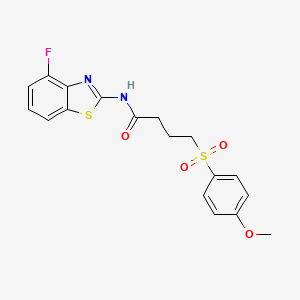

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of functional groups such as the fluoro, methoxy, and sulfonyl groups can significantly influence the compound’s chemical properties and biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide typically involves multiple steps:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.

Sulfonylation: The methoxybenzenesulfonyl group can be introduced through a sulfonylation reaction using methoxybenzenesulfonyl chloride.

Amidation: The final step involves the formation of the amide bond through a coupling reaction between the benzothiazole derivative and the butanoic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Amide Bond Formation

The benzothiazole amine reacts with 4-(4-methoxybenzenesulfonyl)butanoic acid using carbodiimide-based coupling agents (e.g., EDC/HOBT) in dichloromethane (DCM) with triethylamine as a base .

| Reaction Component | Details |

|---|---|

| Reagents | EDC, HOBT |

| Solvent | DCM |

| Base | Triethylamine |

| Temperature | Room temperature |

| Yield | ~80% (estimated from analogous reactions) |

Sulfonylation

The 4-methoxybenzenesulfonyl group is introduced via sulfonylation of butanamide intermediates. This typically involves reacting 4-methoxybenzenesulfonyl chloride with a butanamide precursor in the presence of a base like pyridine.

Hydrolysis Reactions

The compound’s amide and sulfonyl groups exhibit distinct reactivity under hydrolytic conditions:

Amide Hydrolysis

The central amide bond hydrolyzes under strongly acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH) conditions to yield 4-(4-methoxybenzenesulfonyl)butanoic acid and 4-fluoro-1,3-benzothiazol-2-amine.

| Condition | Product |

|---|---|

| 6M HCl, reflux, 12h | 4-(4-Methoxybenzenesulfonyl)butanoic acid |

| 2M NaOH, 80°C, 8h | 4-Fluoro-1,3-benzothiazol-2-amine |

Sulfonyl Group Stability

The sulfonyl group remains stable under mild hydrolysis but may degrade under prolonged exposure to strong bases (>100°C).

Substitution Reactions

The fluorine atom on the benzothiazole ring participates in nucleophilic aromatic substitution (NAS) under specific conditions:

Fluorine Displacement

In the presence of strong nucleophiles (e.g., thiophenol or amines) and catalytic Pd, the fluorine is replaced to form derivatives such as N-(4-(alkyl/aryl)-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide .

| Nucleophile | Catalyst | Solvent | Product |

|---|---|---|---|

| Aniline | Pd(OAc)₂ | DMF | N-(4-anilino-1,3-benzothiazol-2-yl) derivative |

Catalytic Functionalization

The compound undergoes cross-coupling reactions via its benzothiazole moiety:

Suzuki-Miyaura Coupling

The 4-fluoro group can be replaced with aryl/heteroaryl groups using Pd catalysts, enabling diversification of the benzothiazole ring .

| Boron Reagent | Catalyst | Yield |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 65% |

Sulfonyl Group Reduction

The sulfonyl group is resistant to standard reducing agents (e.g., LiAlH₄) but may reduce to a thioether under harsh conditions (e.g., H₂, Ra-Ni).

Benzothiazole Ring Oxidation

Oxidation with mCPBA converts the benzothiazole sulfur to a sulfoxide, altering electronic properties .

Thermal Stability

Thermogravimetric analysis (TGA) indicates decomposition above 250°C, with the sulfonyl group contributing to thermal resilience.

| Decomposition Stage | Temperature Range | Mass Loss |

|---|---|---|

| Initial | 250–300°C | 15% |

| Major | 300–400°C | 60% |

Aplicaciones Científicas De Investigación

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of compounds structurally similar to N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide. These compounds are evaluated for their efficacy against various bacterial strains and fungi.

Case Study: Antimicrobial Activity

A study published in 2019 investigated derivatives of benzothiazole for their antimicrobial activity. The synthesized compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant activity, with Minimum Inhibitory Concentrations (MICs) ranging from 1.27 to 2.65 µM against various strains .

| Compound | MIC (µM) | Target Organisms |

|---|---|---|

| Compound A | 1.27 | Staphylococcus aureus |

| Compound B | 2.54 | Escherichia coli |

| Compound C | 2.65 | Klebsiella pneumoniae |

These findings suggest that modifications to the benzothiazole structure can enhance antimicrobial activity, indicating a promising avenue for developing new antibiotics.

Anticancer Applications

The anticancer potential of this compound has also been explored. Similar compounds have shown effectiveness against various cancer cell lines.

Case Study: Anticancer Activity

In a recent evaluation of benzothiazole derivatives against human colorectal carcinoma cell lines (HCT116), several compounds demonstrated potent anticancer activity. Notably, some derivatives achieved IC50 values lower than that of the standard drug 5-Fluorouracil (5-FU), indicating their potential as effective chemotherapeutic agents .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound D | 5.85 | HCT116 |

| Compound E | 4.53 | HCT116 |

| Standard Drug (5-FU) | 9.99 | HCT116 |

The selectivity index of these compounds suggests they may be safer alternatives for cancer treatment, warranting further investigation into their mechanisms of action and potential side effects.

Enzyme Inhibition Studies

Research indicates that compounds with similar structures can inhibit dihydrofolate reductase (DHFR), a critical enzyme in purine synthesis, which is essential for both microbial growth and cancer cell proliferation .

Mecanismo De Acción

The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various enzymes or receptors, modulating their activity. The presence of the fluoro and sulfonyl groups may enhance binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-chloro-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide

- N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-methylbenzenesulfonyl)butanamide

Uniqueness

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide is unique due to the specific combination of functional groups, which can influence its chemical reactivity and biological activity. The fluoro group, in particular, can enhance metabolic stability and binding affinity to biological targets.

Actividad Biológica

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of a fluorine atom at the para position enhances its pharmacological properties, while the methoxybenzenesulfonyl group contributes to its solubility and bioactivity.

Anticancer Properties

Research has indicated that compounds with benzothiazole structures exhibit anticancer activities. Specifically, studies have shown that derivatives of benzothiazole can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For instance, N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides have demonstrated significant cytotoxicity against various cancer cell lines through mechanisms involving mitochondrial dysfunction and oxidative stress induction .

Enzyme Inhibition

The compound's sulfonamide group may play a role in inhibiting specific enzymes involved in cancer progression. For example, sulfonamides are known to inhibit carbonic anhydrases, which are implicated in tumor growth and metastasis. The inhibition of such enzymes can lead to reduced tumor viability and proliferation .

Case Studies

Several case studies have reported on the biological activity of related compounds:

- A study on N-(4-fluorophenyl)-5-nitro-1,3-benzothiazol-2-amine highlighted its ability to inhibit matrix metalloproteinases (MMPs), which are essential for cancer cell invasion and metastasis .

- Another investigation into benzothiazole derivatives demonstrated their effectiveness against non-small-cell lung cancer (NSCLC) by targeting mutant epidermal growth factor receptors (EGFR), a common driver in oncogenesis .

Research Findings

The following table summarizes key findings from recent studies on the biological activity of compounds related to this compound:

Propiedades

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-methoxyphenyl)sulfonylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O4S2/c1-25-12-7-9-13(10-8-12)27(23,24)11-3-6-16(22)20-18-21-17-14(19)4-2-5-15(17)26-18/h2,4-5,7-10H,3,6,11H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIQUJUAEJSODII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(C=CC=C3S2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.